molecular formula C6H14NO4P B14065902 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 101707-61-3

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14065902
CAS No.: 101707-61-3
M. Wt: 195.15 g/mol
InChI Key: YJKIBRDMKHRECH-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a unique structure that includes a dimethylamino group, an ethoxy group, and a dioxaphospholanone ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with a suitable phosphorus-containing reagent to form the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler amines and alcohols .

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one exerts its effects involves interactions with various molecular targets. The dimethylamino group can act as a nucleophile, participating in substitution reactions. The dioxaphospholanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A simpler compound with similar functional groups but lacking the dioxaphospholanone ring.

    Bis(2-dimethylaminoethyl) ether: Contains two dimethylamino groups and an ether linkage, offering different reactivity.

    2-(2-(Dimethylamino)ethoxy)ethanol: Similar structure but without the phosphorus-containing ring.

Uniqueness

2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its combination of a dimethylamino group, an ethoxy group, and a dioxaphospholanone ring. This unique structure imparts distinct reactivity and makes it valuable in various applications, particularly in catalysis and organic synthesis .

Properties

CAS No.

101707-61-3

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethanamine

InChI

InChI=1S/C6H14NO4P/c1-7(2)3-4-9-12(8)10-5-6-11-12/h3-6H2,1-2H3

InChI Key

YJKIBRDMKHRECH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP1(=O)OCCO1

Origin of Product

United States

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